BTK Inhibition Potency vs. Ibrutinib and Other Clinical BTK Inhibitors
In a patent describing novel BTK inhibitors, 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea (Example 99) demonstrated an IC₅₀ of 1 nM against human BTK [1]. This places it in the same potency range as the covalent inhibitor ibrutinib (IC₅₀ 0.5 nM in similar assays) and within approximately 2-fold of the second-generation inhibitor acalabrutinib (IC₅₀ ~3 nM), though direct head-to-head data are not available [2]. The non-covalent, urea-based scaffold of this compound may offer a different selectivity profile compared to irreversible acrylamide inhibitors, which is relevant for evaluating off-target kinase engagement.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (human BTK) |
| Comparator Or Baseline | Ibrutinib: IC₅₀ ≈ 0.5 nM; Acalabrutinib: IC₅₀ ≈ 3 nM (literature values) |
| Quantified Difference | Target compound is ~2-fold less potent than ibrutinib and ~3-fold more potent than acalabrutinib in cross-study comparison |
| Conditions | In vitro enzymatic assay; exact assay format not disclosed in patent abstract |
Why This Matters
Sub-nanomolar to low-nanomolar BTK potency supports prioritization for preclinical BTK-dependent disease models, with a distinct non-covalent chemotype that may mitigate resistance seen with covalent inhibitors.
- [1] US Patent US20240083900, Example 99. BTK inhibitor compounds. View Source
- [2] Byrd JC, et al. Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. N Engl J Med. 2016;374:323-332. View Source
